Methyl S-trityl-L-cysteinate
CAS No.:
Cat. No.: VC19933234
Molecular Formula: C23H23NO2S
Molecular Weight: 377.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C23H23NO2S |
|---|---|
| Molecular Weight | 377.5 g/mol |
| IUPAC Name | methyl (2R)-2-amino-3-tritylsulfanylpropanoate |
| Standard InChI | InChI=1S/C23H23NO2S/c1-26-22(25)21(24)17-27-23(18-11-5-2-6-12-18,19-13-7-3-8-14-19)20-15-9-4-10-16-20/h2-16,21H,17,24H2,1H3/t21-/m0/s1 |
| Standard InChI Key | DXUZZMIANHJYIU-NRFANRHFSA-N |
| Isomeric SMILES | COC(=O)[C@H](CSC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)N |
| Canonical SMILES | COC(=O)C(CSC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)N |
Introduction
Chemical Identity and Structural Characteristics
Methyl S-trityl-L-cysteinate, systematically named methyl (2R)-2-amino-3-tritylsulfanylpropanoate, belongs to the class of trityl-protected cysteine derivatives. Its molecular formula is C23H23NO2S, with a molecular weight of 377.5 g/mol . The trityl (triphenylmethyl) group attached to the sulfur atom confers steric bulk, enhancing stability against oxidation and unintended side reactions during peptide synthesis. Key structural features include:
The compound’s chirality at the cysteine α-carbon (R-configuration) is critical for its biological activity and compatibility with L-amino acid-based peptide chains .
Synthesis and Manufacturing Processes
Esterification of S-Trityl-L-Cysteine
The primary synthesis route involves esterifying S-trityl-L-cysteine with methanol. Thionyl chloride (SOCl2) is commonly employed to activate the carboxyl group, facilitating nucleophilic attack by methanol. The reaction proceeds under anhydrous conditions at 0–25°C, yielding the methyl ester with minimal racemization :
Key parameters:
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Reagent stoichiometry: 1:1.2 molar ratio of cysteine to methanol.
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Reaction time: 4–6 hours.
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Yield: 70–85% after purification by recrystallization.
Racemization Mitigation
Racemization during synthesis remains a challenge, particularly under basic conditions. The patent CN113214123A highlights that employing mild acidic conditions and low temperatures (<30°C) preserves enantiomeric purity (>99% ee) . This aligns with strategies used for related compounds like S-trityl-L-cysteine amide, where CDI (1,1'-carbonyldiimidazole) activation minimizes epimerization .
Physicochemical and Stability Profiles
Solubility and Stability
Methyl S-trityl-L-cysteinate is soluble in polar aprotic solvents (e.g., DMF, DMSO) and moderately soluble in ethyl acetate . It exhibits:
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Hydrolytic stability: Resists hydrolysis in neutral aqueous solutions but degrades under strongly basic (pH >10) or acidic (pH <2) conditions to form S-trityl-L-cysteine.
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Thermal stability: Stable up to 150°C, with decomposition observed at higher temperatures .
Spectroscopic Characterization
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NMR (1H): Characteristic signals include δ 7.2–7.4 ppm (trityl aromatic protons), δ 3.7 ppm (methyl ester), and δ 4.1 ppm (cysteine α-proton) .
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Mass spectrometry: ESI-MS shows a predominant [M+H]+ ion at m/z 378.1 .
Applications in Biochemistry and Pharmacology
Peptide Synthesis
The trityl group’s orthogonal protection strategy enables selective deprotection of thiols in solid-phase peptide synthesis (SPPS). Unlike acid-labile protecting groups (e.g., Fmoc), the trityl group requires mild silver(I) or mercury(II) salts for removal, preserving acid-sensitive residues .
Future Directions and Challenges
Scalability and Industrial Production
Current synthesis methods are laboratory-scale. Optimizing catalytic esterification (e.g., using lipases) could enhance yields and reduce reliance on corrosive agents like thionyl chloride.
Therapeutic Exploration
The compound’s role as a prodrug for S-trityl-L-cysteine warrants investigation in preclinical cancer models. Combination therapies with microtubule-targeting agents (e.g., paclitaxel) may synergize to overcome drug resistance .
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